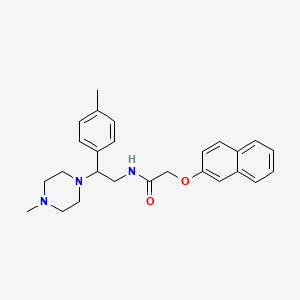

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2/c1-20-7-9-22(10-8-20)25(29-15-13-28(2)14-16-29)18-27-26(30)19-31-24-12-11-21-5-3-4-6-23(21)17-24/h3-12,17,25H,13-16,18-19H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTFHPUYSZVFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings and Implications

- Cytotoxicity Trends : The morpholine analog () demonstrates that the naphthyloxy-acetamide scaffold itself confers cytotoxic activity, likely through DNA interaction or apoptosis induction. The target compound’s 4-methylpiperazine and p-tolyl groups may further modulate these effects by enhancing binding affinity or metabolic stability.

- SAR Insights :

- Piperazine vs. Morpholine : Piperazine’s higher basicity may improve solubility and receptor binding compared to morpholine.

- Aromatic Substituents : Larger aromatic systems (naphthyloxy) enhance steric bulk and π-π stacking, whereas electron-withdrawing groups (e.g., chloro) may improve electrophilic reactivity.

Q & A

Q. Critical Conditions :

- Temperature Control : Maintain ≤5°C during acyl chloride reactions to avoid side products.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Advanced: How can researchers design experiments to resolve contradictions in reported enzyme inhibition data?

Answer:

Conflicting data (e.g., IC₅₀ variations across studies) may arise from differences in assay conditions or enzyme isoforms. To address this:

Standardize Assays : Use recombinant enzymes (e.g., carbonic anhydrase isoforms) in buffer systems with controlled pH and ionic strength .

Control for Off-Target Effects : Include negative controls (e.g., enzyme knockout lines) and compare with structurally related inhibitors (see Table 1).

Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding site interactions (e.g., piperazine-N coordination vs. naphthalene π-stacking) .

Q. Table 1: Comparative Inhibition Data for Structural Analogs

| Compound Modification | Enzyme IC₅₀ (nM) | Reference |

|---|---|---|

| 4-Fluorophenyl (piperazine) | 12.5 ± 1.2 | |

| 2-Methoxyphenyl (piperazine) | 8.7 ± 0.9 | |

| Naphthalen-1-yl (acetamide) | 45.3 ± 3.1 |

Advanced: What methodological approaches are recommended for optimizing pharmacokinetic properties?

Answer:

To enhance metabolic stability and bioavailability:

LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxylate) on the p-tolyl ring to reduce excessive lipophilicity while retaining target affinity .

Prodrug Strategies : Convert the acetamide to a hydrolyzable ester to improve oral absorption, followed by enzymatic cleavage in vivo .

In Vitro ADME Screening : Use hepatocyte microsomes to assess CYP450-mediated metabolism and identify vulnerable sites (e.g., piperazine N-demethylation) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., naphthalen-2-yl vs. 1-yl substitution) and detects stereochemical impurities .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₅H₃₀N₃O₂ requires m/z 404.2342) .

- X-Ray Diffraction : Resolves crystal packing and hydrogen-bonding networks critical for solid-state stability .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity?

Answer:

Molecular Dynamics (MD) Simulations : Predict binding mode stability in aqueous environments (e.g., piperazine solvation effects) .

Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., replacing p-tolyl with p-cyanophenyl) on binding free energy .

Pharmacophore Mapping : Identify essential features (e.g., acetamide carbonyl as a hydrogen bond acceptor) using tools like Schrödinger’s Phase .

Basic: What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Answer:

- Piperazine Degradation : Avoid prolonged heating (>60°C) in acidic conditions to prevent ring-opening. Use mild bases (e.g., Et₃N) instead of strong bases .

- Acetyl Chloride Reactivity : Add acyl chloride dropwise to the amine at low temperatures to minimize polymerization .

- Byproduct Formation : Monitor reactions via TLC (hexane:EtOAc 7:3) and isolate intermediates promptly .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the naphthalene moiety to crosslink with target proteins in live cells, followed by pull-down assays and LC-MS/MS identification .

Cellular Thermal Shift Assay (CETSA) : Measure target protein melting shifts after compound treatment to confirm binding .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Solid State : Store at –20°C under argon in amber vials to prevent oxidation of the piperazine ring .

- Solution Phase : Prepare fresh solutions in DMSO (≤10 mM) and avoid freeze-thaw cycles to prevent hydrolysis of the acetamide .

Advanced: How can metabolic profiling elucidate species-specific differences in compound clearance?

Answer:

Comparative Microsomal Assays : Incubate the compound with human, rat, and mouse liver microsomes, and analyze metabolites via UPLC-QTOF .

Isotope Labeling : Synthesize a ¹⁴C-labeled analog to track major metabolic pathways (e.g., CYP3A4-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.